5-[(E)-2-anilinoethenyl]-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
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Overview
Description
5-[(E)-2-anilinoethenyl]-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,2-thiazole-4-carbonitrile is a useful research compound. Its molecular formula is C17H14N4S3 and its molecular weight is 370.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Derivatives
Research demonstrates the synthesis of thieno-extended purines and novel Schiff bases using thiazole derivatives, indicating the compound's utility in creating new chemical entities with potential biological activities. For instance, the synthesis of thieno-extended purines showcases the versatility of thiazole derivatives in generating novel ring systems, potentially useful in drug discovery and development (Hawkins, Iddon, & Longthorne, 1995). Similarly, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile highlights the compound's role in preparing entities with antimicrobial activity (Puthran et al., 2019).
Antimicrobial and Anticancer Properties
Several studies focus on the antimicrobial and anticancer properties of thiazole derivatives, suggesting potential applications of 5-[(E)-2-anilinoethenyl]-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,2-thiazole-4-carbonitrile in medicinal chemistry. For example, the synthesis and evaluation of oxadiazole derivatives as antifungal agents reveal moderate to good activity, implying the potential of thiazole derivatives in developing new antimicrobial agents (Shelke, Mhaske, Kasam, & Bobade, 2014). Additionally, the synthesis of pyrano[2,3-c]pyrazoles with potential anticancer properties underscores the potential of thiazole derivatives in cancer research (Nimbalkar et al., 2017).
Corrosion Inhibition
Thiazole derivatives are also investigated for their corrosion inhibition properties, indicating the potential application of this compound in materials science. Studies on pyranopyrazole derivatives demonstrate their effectiveness as corrosion inhibitors, suggesting the utility of thiazole derivatives in protecting metals against corrosion (Yadav, Gope, Kumari, & Yadav, 2016).
Structural and Photophysical Studies
Research on thiazole derivatives extends to their structural and photophysical properties, providing insights into their electronic structures and potential applications in material sciences. The synthesis and study of 5-N-Arylaminothiazoles with sulfur-containing groups explore the effects of sulfur on the electronic structures of thiazoles, highlighting their potential in developing fluorescent materials and sensors (Murai, Furukawa, & Yamaguchi, 2018).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Molecules containing a thiazole ring can behave unpredictably when they enter physiological systems . They may activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
These could include pathways related to inflammation, pain sensation, microbial growth, viral replication, convulsion, neuroprotection, and tumor growth .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether may influence their absorption and distribution in the body.
Result of Action
Given the biological activities associated with thiazole derivatives, the effects could include reduced inflammation, alleviated pain, inhibited microbial growth, suppressed viral replication, controlled convulsion, protected neurons, and inhibited tumor growth .
Properties
IUPAC Name |
5-[(E)-2-anilinoethenyl]-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S3/c1-12-20-14(10-22-12)11-23-17-15(9-18)16(24-21-17)7-8-19-13-5-3-2-4-6-13/h2-8,10,19H,11H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUUOQUZXLMABN-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NSC(=C2C#N)C=CNC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)CSC2=NSC(=C2C#N)/C=C/NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.